Diethyl 3-fluorobenzylmalonate

Description

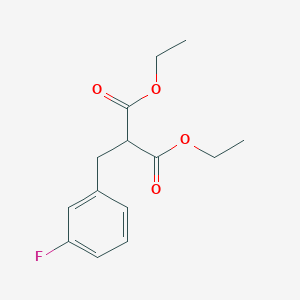

Diethyl 3-fluorobenzylmalonate is a malonic acid diester derivative featuring a 3-fluorobenzyl substituent. Malonate esters are pivotal in organic synthesis, particularly in alkylation reactions, where they act as nucleophiles to form carbon-carbon bonds . Such fluorinated derivatives are valuable in pharmaceutical and agrochemical synthesis, where fluorine enhances metabolic stability and bioactivity .

Properties

IUPAC Name |

diethyl 2-[(3-fluorophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAZXEUXJKRBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287620 | |

| Record name | diethyl 3-fluorobenzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59223-73-3 | |

| Record name | NSC51791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 3-fluorobenzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-fluorobenzylmalonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions. The general reaction scheme is as follows:

Preparation of Diethyl Malonate Enolate: Diethyl malonate is deprotonated using sodium ethoxide to form the enolate.

Alkylation: The enolate reacts with 3-fluorobenzyl bromide to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-fluorobenzylmalonate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield 3-fluorobenzylacetate.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

3-Fluorobenzylacetate: Formed through decarboxylation.

3-Fluorobenzoic Acid: Formed through hydrolysis and subsequent oxidation.

Scientific Research Applications

Diethyl 3-fluorobenzylmalonate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: It is used in the synthesis of fluorine-containing drugs, which often exhibit enhanced biological activity and metabolic stability.

Material Science: The compound is used in the development of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 3-fluorobenzylmalonate in biological systems involves its interaction with enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The ester groups facilitate its transport across cell membranes, allowing it to reach its molecular targets effectively.

Comparison with Similar Compounds

Structural and Electronic Effects

Diethyl Benzylmalonate

- Structure : Benzyl substituent without fluorine.

- Properties : The absence of fluorine reduces electron-withdrawing effects, making the benzyl group less deactivating. This may increase reactivity in electrophilic substitutions or reduce acidity of the α-hydrogens compared to fluorinated analogs.

- Applications: Used in synthesizing coumarin derivatives and indanones .

Diethyl 3-Trifluoromethylphenyl Malonate

- Structure : 3-Trifluoromethylphenyl substituent.

- Properties: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, leading to higher acidity (pKa ≈ 11.02) and lower basicity compared to the mono-fluorinated analog. This enhances stability in acidic conditions and influences regioselectivity in reactions.

- Physical Data : Density = 1.236 g/cm³; boiling point = 145–150°C (10 Torr) .

Diethyl 2-(4-Fluorophenyl)malonate Derivatives

- Structure : Fluorine at the para position on the phenyl ring.

- Electronic effects differ slightly due to positional isomerism, affecting resonance stabilization .

Diethyl 2-(3-Bromopropyl)-2-methylmalonate

- Structure : Aliphatic bromopropyl and methyl substituents.

- Such aliphatic malonates are less planar than aromatic analogs, impacting solubility in polar solvents .

Physical and Chemical Properties (Table 1)

*Estimated based on analog data.

Biological Activity

Diethyl 3-fluorobenzylmalonate (CAS No. 59223-73-3) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its malonate structure with a fluorobenzyl substituent. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F O4 |

| Molecular Weight | 236.23 g/mol |

| CAS Number | 59223-73-3 |

| Solubility | Soluble in organic solvents |

Enzyme Interactions

This compound has shown potential in modulating enzyme activity. Studies indicate that compounds with fluorinated groups can interact more effectively with enzyme active sites, potentially leading to increased inhibition or activation of specific pathways. This property is particularly valuable in drug design targeting metabolic enzymes.

Antimicrobial Activity

Research has indicated that diethyl malonates exhibit antimicrobial properties. This compound's structural characteristics may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

-

Fluorinated Drug Development :

A study highlighted the role of fluorinated compounds in enhancing biological activity and metabolic stability in drug candidates. This compound was synthesized as part of a series aimed at developing new antimicrobial agents, demonstrating promising results against Gram-positive bacteria. -

Enzyme Inhibition Studies :

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to interact with cyclooxygenase enzymes, which are crucial in inflammatory responses. -

Pharmacokinetic Properties :

The compound's lipophilicity due to the fluorine substitution may lead to improved absorption and distribution characteristics in biological systems. This has been supported by pharmacokinetic modeling studies that predict favorable profiles for oral administration.

Q & A

Q. What are the recommended synthetic routes for preparing diethyl 3-fluorobenzylmalonate with high purity?

this compound is typically synthesized via nucleophilic substitution of diethyl malonate with 3-fluorobenzyl bromide. Key steps include:

- Alkylation : React diethyl malonate with 3-fluorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF .

- Purification : Use fractional distillation or column chromatography to isolate the product, ensuring removal of unreacted starting materials and by-products like dialkylated derivatives .

- Validation : Confirm purity via GC-MS or NMR (e.g., observing the characteristic triplet for the fluorine atom in NMR) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar malonates?

- NMR Analysis :

- NMR: The benzyl proton adjacent to fluorine shows splitting patterns due to coupling (~8–10 Hz) .

- NMR: The carbonyl carbons (C=O) appear at ~165–170 ppm, while the fluorinated aromatic carbon resonates at ~115–125 ppm .

Advanced Research Questions

Q. What are the mechanistic insights into the hydrolysis of this compound under varying pH conditions?

Hydrolysis pathways depend on pH:

- Acidic Conditions : Protonation of the ester carbonyl enhances electrophilicity, leading to stepwise cleavage of ethoxy groups. The fluorobenzyl group stabilizes the intermediate via electron-withdrawing effects, accelerating decarboxylation .

- Basic Conditions : Saponification yields the disodium salt of 3-fluorobenzylmalonic acid, which undergoes rapid decarboxylation to 3-fluorobenzylacetic acid. Kinetic studies using -labeling can track oxygen migration .

Q. How does the fluorinated aromatic ring influence the stability and reactivity of this compound in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilicity at the malonate α-carbon, facilitating nucleophilic attack in Michael additions or Suzuki-Miyaura couplings .

- Steric Effects : The 3-fluoro substituent minimizes steric hindrance compared to bulkier groups (e.g., -CF₃), enabling efficient catalyst turnover in Pd-mediated reactions .

- Thermal Stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage (<4°C) and inert atmospheres to prevent ester degradation .

Q. What strategies resolve contradictions in reported yields for this compound-derived pharmaceuticals?

Discrepancies often arise from:

- Catalyst Selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter coupling efficiency by 20–30% due to ligand lability .

- Solvent Polarity : Nonpolar solvents (e.g., toluene) favor ester stability but slow reaction kinetics compared to polar aprotic solvents (e.g., DMF) .

- By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and optimize stoichiometry .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

- DFT Calculations : Simulate transition states to identify preferred attack sites (e.g., α-carbon vs. ester oxygen) .

- Solvent Effects : COSMO-RS models predict solvation energies, guiding solvent choice for improved regioselectivity .

- Hammett Parameters : Correlate fluorine's σₚ value (-0.34) with reaction rates to forecast electronic influences on intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.